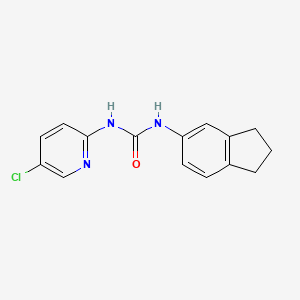
N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, commonly known as "INDU" is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. INDU belongs to the class of urea derivatives and is a potent inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO). IDO is an immunomodulatory enzyme that plays a crucial role in regulating the immune response, and its inhibition has been shown to have therapeutic benefits in various diseases.
Mecanismo De Acción
INDU's mechanism of action involves the inhibition of N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, which catalyzes the conversion of tryptophan to kynurenine. The depletion of tryptophan and the accumulation of kynurenine have been shown to promote immune tolerance and suppress the anti-tumor immune response. By inhibiting this compound, INDU restores tryptophan levels and reduces kynurenine levels, leading to enhanced immune activation and anti-tumor immunity.
Biochemical and Physiological Effects:
INDU's biochemical and physiological effects are primarily related to its inhibition of this compound. Inhibition of this compound has been shown to enhance the anti-tumor immune response, reduce tumor growth, and improve the efficacy of chemotherapy and immunotherapy. In addition, this compound inhibition has been shown to suppress autoimmunity and inflammation, making INDU a potential therapeutic agent for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using INDU in lab experiments is its potency and specificity for N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibition. INDU has been shown to be a highly selective this compound inhibitor, with minimal off-target effects. In addition, INDU's synthetic nature allows for easy modification and optimization of its chemical properties. However, one of the limitations of using INDU in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for INDU research, including the development of more potent and selective N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibitors, the optimization of INDU's chemical properties to improve its solubility and bioavailability, and the evaluation of INDU's therapeutic potential in various diseases. In addition, further research is needed to elucidate the molecular mechanisms underlying INDU's effects on immune cells and its potential interactions with other drugs. Overall, INDU represents a promising therapeutic agent with significant potential for the treatment of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
INDU has been extensively studied for its potential therapeutic applications, particularly in cancer and autoimmune diseases. In cancer, N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is overexpressed in tumor cells and promotes immune evasion, leading to tumor progression. INDU's ability to inhibit this compound has been shown to enhance the anti-tumor immune response and improve the efficacy of chemotherapy and immunotherapy. In autoimmune diseases, this compound is involved in the regulation of immune tolerance, and its inhibition has been shown to suppress autoimmunity and inflammation.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-12-5-7-14(17-9-12)19-15(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEAJECAQDPRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



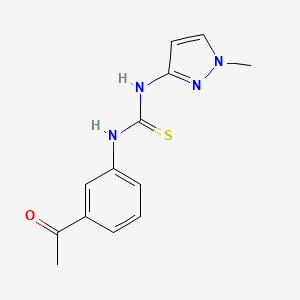
![N-[1-(1-adamantyl)butyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4286578.png)
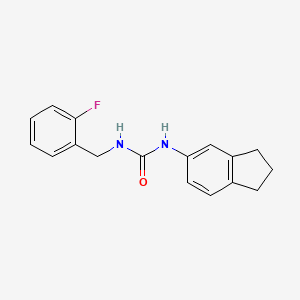
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)

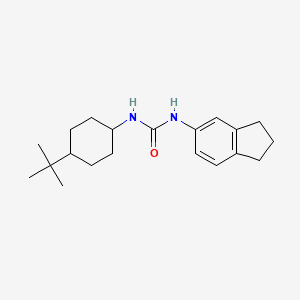
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)
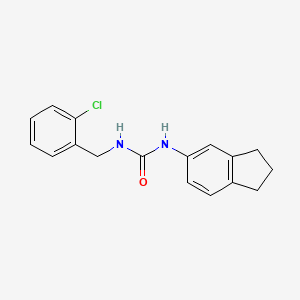
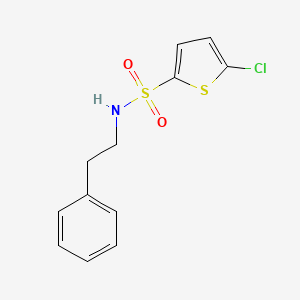
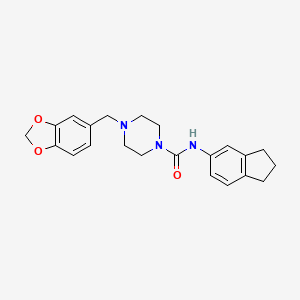
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
